molecular formula C15H23N3OS B14919683 1-(2,4-Dimethylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea

1-(2,4-Dimethylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea

Cat. No.: B14919683
M. Wt: 293.4 g/mol
InChI Key: GTFOFDLOWZKTJG-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea typically involves the reaction of 2,4-dimethylaniline with 2-(morpholin-4-yl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. Additionally, the aromatic ring and morpholine moiety can interact with hydrophobic and polar regions of biological molecules, modulating their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea
  • 1-(2,4-Dimethylphenyl)-3-[2-(morpholin-4-yl)ethyl]amine
  • 1-(2,4-Dimethylphenyl)-3-[2-methyl-2-(morpholin-4-yl)propyl]amine

Uniqueness

1-(2,4-Dimethylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea stands out due to its specific substitution pattern on the aromatic ring and the presence of both a thiourea and morpholine group

Properties

Molecular Formula

C15H23N3OS

Molecular Weight

293.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-(2-morpholin-4-ylethyl)thiourea

InChI

InChI=1S/C15H23N3OS/c1-12-3-4-14(13(2)11-12)17-15(20)16-5-6-18-7-9-19-10-8-18/h3-4,11H,5-10H2,1-2H3,(H2,16,17,20)

InChI Key

GTFOFDLOWZKTJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NCCN2CCOCC2)C

Origin of Product

United States

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